![molecular formula C19H19N5O B1209870 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone](/img/structure/B1209870.png)
4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone
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Overview
Description
4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone is a member of pyrazoles and a ring assembly.
Scientific Research Applications
Anticancer Properties
4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone has been explored for its potential in anticancer therapy. For instance, Ghorab et al. (2014) synthesized pyrazolone derivatives bearing biologically active moieties and tested them against human tumor breast cancer cell lines. Several compounds demonstrated significant anticancer activity, highlighting the potential of 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone derivatives in cancer treatment (Ghorab, El-Gazzar, & Alsaid, 2014).
Antimicrobial Activity
Research indicates that these compounds also possess antimicrobial properties. Soliman et al. (2001) prepared novel pyrazolylbenzimidazole derivatives, including variations of 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone, and found them effective against various bacteria and fungi, including E. coli and Candida albicans (Soliman, Habib, Ashour, & el-Taiebi, 2001).
Synthesis and Characterization
The process of synthesizing and characterizing these compounds is crucial for understanding their potential applications. Dayakar et al. (2015) reported the novel approach of synthesizing substituted 1H-benzimidazoles, pyrazolones, and pyrazoles, which includes the chemical structure (Dayakar, Jyothi, Suman, & Raju, 2015).
Potential in Prostate Cancer Therapy
Nakao et al. (2014) developed 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives as prostate cancer antigen-1 inhibitors, including derivatives of 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone, showing promise in prostate cancer therapy (Nakao et al., 2014).
Anti-Diabetic Studies
Ibraheem et al. (2020) synthesized a series of compounds including 4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone derivatives, which showed significant α-glucosidase inhibition activity, suggesting potential in anti-diabetic treatments (Ibraheem et al., 2020).
properties
Product Name |
4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenyl-3-pyrazolone |
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Molecular Formula |
C19H19N5O |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-ylmethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H19N5O/c1-13-18(19(25)24(23(13)2)14-8-4-3-5-9-14)20-12-17-21-15-10-6-7-11-16(15)22-17/h3-11,20H,12H2,1-2H3,(H,21,22) |
InChI Key |
UDDKKSYJXXGONM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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